molecular formula C17H12N4OS2 B2566402 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034435-57-7

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2566402
CAS No.: 2034435-57-7
M. Wt: 352.43
InChI Key: OPJJVTSJMSORMY-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12N4OS2 and its molecular weight is 352.43. The purity is usually 95%.
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Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiadiazole and pyridine moieties, exhibits a range of pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₂N₄OS₂
  • Molecular Weight : 352.43 g/mol

Structural Features

The compound features:

  • A thiophen ring, contributing to its electron-rich characteristics.
  • A pyridine ring that enhances its interaction with biological targets.
  • A thiadiazole moiety known for various biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyridine rings often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : this compound may inhibit key kinases involved in tumorigenesis and disrupt DNA replication processes.
  • Case Studies : In vitro studies have shown that similar thiadiazole derivatives effectively inhibit cancer cell proliferation. For example, compounds with structural similarities demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines (e.g., T47D and SW707) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Effects : Studies have reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, derivatives of thiadiazoles exhibited up to 80% inhibition against S. aureus .
  • Antifungal Activity : The compound's antifungal properties have been evaluated against Candida species, with some derivatives showing effective inhibition rates .

Other Biological Activities

  • Anticonvulsant Properties : Thiadiazole derivatives have been investigated for anticonvulsant effects, indicating a broader therapeutic potential beyond oncology .
  • Nitric Oxide Synthase Inhibition : Some studies suggest that thiadiazole-based compounds can selectively inhibit neuronal and inducible nitric oxide synthase (nNOS and iNOS), which may have implications for neuroprotection .

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ExampleIC₅₀ (µM)Target Organism/Cell Line
AnticancerThiadiazole derivative A1.61T47D Cancer Cell Line
AntibacterialThiadiazole derivative B80%S. aureus
AntifungalThiadiazole derivative C70%C. albicans
AnticonvulsantThiadiazole derivative D0.5PTZ-induced seizures in mice

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeNotable Features
N-(substituted phenyl)-1,3,4-thiadiazoleAnticancerPresence of electron-donating groups
5-substituted 1,3,4-thiadiazolesAntibacterialEnhanced lipophilicity improves activity
2-(thiophen-2-yl)-pyridin derivativesAnticonvulsantEffective against various seizure models

Research Findings

Research has consistently highlighted the potential of thiadiazole-containing compounds in drug development:

  • A study by Karegoudar et al. synthesized new derivatives that showed promising antimicrobial activity with lower ID₅₀ values compared to standard treatments like cisplatin .
  • Matysiak et al. reported on the antiproliferative activities of thiadiazoles, emphasizing their ability to inhibit cellular pathways critical for tumor growth .
  • Molecular docking studies have elucidated the interaction mechanisms between these compounds and their biological targets, further supporting their therapeutic potential .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(12-3-4-13-14(9-12)21-24-20-13)19-10-11-5-6-18-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJVTSJMSORMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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